1-[(3-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, a chlorobenzyl group, and a cyanophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be attached through a coupling reaction, such as a Suzuki coupling, using a cyanophenyl boronic acid and a suitable palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(3-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Unique due to its specific combination of functional groups.
1-(3-chlorobenzyl)-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(3-chlorobenzyl)-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-16-7-3-5-14(11-16)13-24-10-4-8-17(20(24)26)19(25)23-18-9-2-1-6-15(18)12-22/h1-11H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGOUPHRFVTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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